molecular formula C19H11BrFN3O2S B2948524 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile CAS No. 477298-73-0

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile

Cat. No.: B2948524
CAS No.: 477298-73-0
M. Wt: 444.28
InChI Key: ZCFQCKCXHLOOIZ-WQLSENKSSA-N
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Description

(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile is a synthetic small molecule characterized by a thiazole core substituted at position 4 with a benzo[d][1,3]dioxol-5-yl group and at position 2 with an acrylonitrile moiety. The acrylonitrile backbone adopts a (Z)-configuration, with a 4-bromo-2-fluorophenylamino group at position 3. This compound’s molecular formula is C₁₉H₁₁BrFN₃O₂S, with a calculated molecular weight of 444.3 g/mol.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromo-2-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrFN3O2S/c20-13-2-3-15(14(21)6-13)23-8-12(7-22)19-24-16(9-27-19)11-1-4-17-18(5-11)26-10-25-17/h1-6,8-9,23H,10H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQCKCXHLOOIZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several acrylonitrile-thiazole derivatives, differing primarily in substituents and stereochemistry. Below is a comparative analysis based on molecular structure, substituent effects, and available bioactivity

Table 1: Structural and Molecular Comparison
Compound Name (Configuration) Substituents (Thiazole Position 4) Amino Group Substituent Molecular Formula Molecular Weight Key Features
Target Compound (Z) Benzo[d][1,3]dioxol-5-yl 4-Bromo-2-fluorophenyl C₁₉H₁₁BrFN₃O₂S 444.3 Bromo-fluoro substitution enhances lipophilicity; benzodioxol may improve metabolic stability.
(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile 4-Bromophenyl 4-Butylphenyl C₂₂H₂₀BrN₃S 438.4 Bulky butyl group increases hydrophobicity; lacks benzodioxol.
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile 2,4-Dichlorophenyl Benzo[d][1,3]dioxol-5-yl C₁₉H₁₁Cl₂N₃O₂S 416.3 E-configuration; dichlorophenyl enhances electrophilicity.
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile derivatives Benzo[d]thiazol-2-yl 4-Chlorophenyl C₁₆H₁₀ClN₃S 311.8 Simpler structure; demonstrated potent antioxidant activity (> ascorbic acid).
(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 4-Chlorophenyl 3-Bromo-4-hydroxy-5-methoxyphenyl C₁₉H₁₂BrClN₂O₂S 447.7 Polar hydroxy/methoxy groups may improve solubility.

Substituent Effects on Bioactivity and Physicochemical Properties

  • Halogenation : Bromine and fluorine in the target compound likely enhance membrane permeability and resistance to oxidative metabolism compared to chlorine-substituted analogues (e.g., ) .
  • Benzodioxol vs. Benzothiazole : The benzodioxol group in the target compound may confer greater metabolic stability than benzothiazole derivatives (), as electron-rich dioxolane rings are less prone to cytochrome P450-mediated oxidation .
  • Stereochemistry : The (Z)-configuration of the target compound may influence spatial interactions with biological targets compared to (E)-isomers (), though specific activity data are unavailable .

Bioactivity Insights from Analogues

  • Antioxidant Activity : Derivatives with 4-chlorophenyl substituents () exhibited superior antioxidant capacity, suggesting that electron-withdrawing groups on the phenyl ring enhance radical scavenging .
  • Synthetic Flexibility : Compounds like those in and highlight the utility of modular synthesis for tailoring substituents (e.g., bromo, butyl) to optimize target engagement or pharmacokinetics .

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